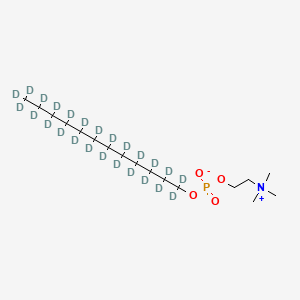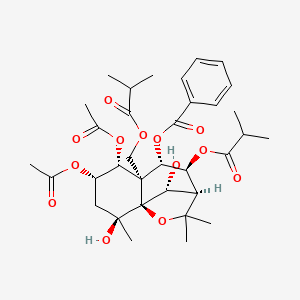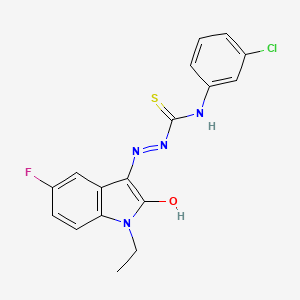
NMDA receptor modulator 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMDA receptor modulator 3 is a compound that interacts with N-methyl-D-aspartate receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in synaptic plasticity, memory formation, and learning. Dysregulation of N-methyl-D-aspartate receptors has been linked to various neurological disorders, including Parkinson’s disease, Alzheimer’s disease, schizophrenia, and drug addiction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor modulator 3 typically involves the use of benzazepine derivatives. The synthetic route starts with the preparation of the benzazepine core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
NMDA receptor modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
NMDA receptor modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of N-methyl-D-aspartate receptors.
Biology: Helps in understanding the role of N-methyl-D-aspartate receptors in synaptic plasticity and memory formation.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia.
Industry: Used in the development of new pharmacological agents targeting N-methyl-D-aspartate receptors
Mécanisme D'action
NMDA receptor modulator 3 exerts its effects by binding to specific sites on N-methyl-D-aspartate receptors, leading to allosteric modulation. This interaction affects the receptor’s conformation and function, influencing synaptic transmission and plasticity. The molecular targets include the ligand-binding domain and the transmembrane domain of the receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Memantine: Another N-methyl-D-aspartate receptor modulator used in the treatment of Alzheimer’s disease.
Acamprosate: Used in the treatment of alcohol dependence by modulating N-methyl-D-aspartate receptor activity.
D-cycloserine: A partial agonist of N-methyl-D-aspartate receptors used in the treatment of anxiety disorders.
Uniqueness
NMDA receptor modulator 3 is unique due to its specific binding affinity and selectivity for certain splice variants of N-methyl-D-aspartate receptors. This selectivity allows for targeted modulation of receptor activity, making it a promising candidate for therapeutic applications in various neurological disorders .
Propriétés
Formule moléculaire |
C12H9F3N2O2S |
|---|---|
Poids moléculaire |
302.27 g/mol |
Nom IUPAC |
5-[[4-(trifluoromethyl)phenyl]sulfanylmethyl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-1-3-9(4-2-7)20-6-8-5-16-10(18)11(19)17-8/h1-5H,6H2,(H,16,18)(H,17,19) |
Clé InChI |
NWZNILNWDJYNJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)SCC2=CNC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
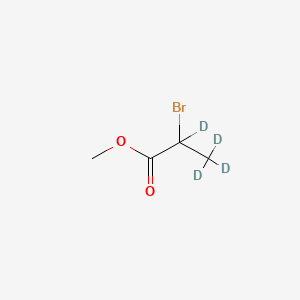



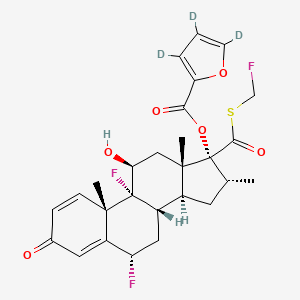

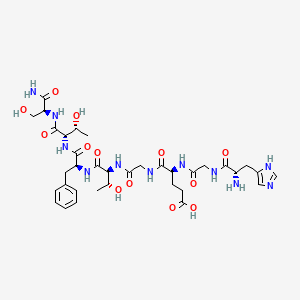

![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
